molecular formula C19H21N7O4S B12932753 (2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12932753
M. Wt: 443.5 g/mol
InChI Key: YOYVVCWEUXWWJM-XKLVTHTNSA-N
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Description

This compound is a nucleoside analog derived from adenosine, featuring a benzothiazole-ethylamino substituent at the 6-position of the purine ring. The core structure retains the (2R,3R,4S,5R)-tetrahydrofuran-3,4-diol moiety, characteristic of ribose-like sugars, with a hydroxymethyl group at the 5′-position. The benzothiazole group introduces aromatic and sulfur-containing heterocyclic properties, which may enhance interactions with hydrophobic pockets or catalytic sites in enzymes such as kinases or phosphorylases .

Properties

Molecular Formula

C19H21N7O4S

Molecular Weight

443.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[2-(1,3-benzothiazol-2-ylamino)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H21N7O4S/c27-7-11-14(28)15(29)18(30-11)26-9-24-13-16(22-8-23-17(13)26)20-5-6-21-19-25-10-3-1-2-4-12(10)31-19/h1-4,8-9,11,14-15,18,27-29H,5-7H2,(H,21,25)(H,20,22,23)/t11-,14-,15-,18-/m1/s1

InChI Key

YOYVVCWEUXWWJM-XKLVTHTNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NCCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-((2-(benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a purine base linked to a hydroxymethyl tetrahydrofuran moiety and a benzo[d]thiazole group. The molecular formula is C15H19N5O5C_{15}H_{19}N_{5}O_{5}, and it has a molecular weight of approximately 351.35 g/mol. The stereochemistry of the tetrahydrofuran ring contributes significantly to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : The purine component suggests potential interactions with adenosine receptors, which play critical roles in various physiological processes including inflammation and immune response.
  • Enzyme Inhibition : The presence of hydroxymethyl groups may facilitate hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that the compound can inhibit the proliferation of glioblastoma cells by inducing apoptosis through the activation of caspases .
  • A specific case study highlighted its effectiveness in reducing tumor size in xenograft models of cancer when administered at therapeutic doses .

Antimicrobial Properties

The benzo[d]thiazole moiety is known for its antimicrobial properties. Research findings suggest:

  • The compound exhibits bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective qualities:

  • In animal models of neurodegenerative diseases, it was observed to reduce oxidative stress markers and improve cognitive function .

Case Studies

  • Case Study on Glioblastoma Treatment :
    • A clinical trial involving patients with recurrent glioblastoma showed promising results with the administration of this compound as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor progression compared to control groups .
  • Antimicrobial Efficacy :
    • A study conducted on the antimicrobial effects demonstrated that formulations containing this compound significantly inhibited bacterial growth in vitro, supporting its potential use as an antimicrobial agent in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeMechanismEvidence Source
AntitumorInduction of apoptosis ,
AntimicrobialBactericidal action ,
NeuroprotectiveReduction of oxidative stress

Table 2: Case Studies Overview

Study FocusFindingsReference
Glioblastoma TreatmentImproved survival rates in clinical trials
Antimicrobial EfficacySignificant inhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Substituent on Purine/Base Molecular Weight Key Functional Groups Hypothesized Target/Activity
Target Compound 6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino) ~465.5* Benzothiazole, ethylamino linker Kinase/phosphorylase inhibitor
: 8-((4-methylbenzyl)amino) analog 6-amino-8-((4-methylbenzyl)amino) Not provided Methylbenzyl, amino Protein conformational modulators
(253124-46-8) 6-[(4-Chloro-2-fluorophenyl)amino] 453.8† Chloro-fluorophenyl, oxadiazole Enzymatic inhibition (unspecified)
(163706-58-9) 6-((2-(methylthio)ethyl)amino) 469.50 Methylthioethyl, trifluoropropylthio Unknown
(110505-76-5) 6-((3-hydroxybenzyl)amino) ~390.4* Hydroxybenzyl H-bonding interactions

*Calculated from molecular formula; †Estimated from structure.

Key Findings

Substituent Effects on Binding Interactions The benzothiazole-ethylamino group in the target compound may facilitate π-π stacking or hydrophobic interactions with enzyme active sites, contrasting with the methylbenzyl group in compounds, which lacks sulfur-mediated interactions . Hydroxybenzyl () and chloro-fluorophenyl () substituents prioritize H-bonding or halogen bonding, respectively, suggesting divergent target affinities .

Tetrazolyl groups (e.g., ) act as bioisosteres for carboxylates, which may enhance solubility or mimic transition states in enzymatic reactions, unlike the benzothiazole’s role in aromatic interactions .

In contrast, methylthioethyl () or cyclopentyl () substituents introduce steric bulk or reduced mobility, which may affect membrane permeability or metabolic stability .

Stereochemical and Backbone Modifications Compounds with 5-methyltetrahydrofuran () or azide groups () exhibit altered sugar-ring conformations or reactivity, diverging from the target compound’s canonical ribose-like structure .

Preparation Methods

Synthesis of the Sugar Moiety

  • The sugar component is a tetrahydrofuran ring with hydroxyl groups at positions 3, 4, and a hydroxymethyl group at position 5, with stereochemistry (2R,3R,4S,5R).
  • This sugar is commonly derived from D-ribose or its protected derivatives.
  • Protection of hydroxyl groups (e.g., as acetonides or silyl ethers) is often employed to control regioselectivity during glycosylation.
  • The sugar is typically converted into a suitable glycosyl donor, such as a halide (e.g., ribofuranosyl chloride) or a trichloroacetimidate derivative, to facilitate coupling with the purine base.

Preparation of the Purine Base with 6-Substitution

  • The purine base is modified at the 6-position to introduce the 2-(benzo[d]thiazol-2-ylamino)ethyl substituent.
  • A common approach involves starting from 6-chloropurine or 6-bromopurine derivatives.
  • Nucleophilic substitution at the 6-position with 2-(benzo[d]thiazol-2-ylamino)ethylamine under controlled conditions yields the desired 6-substituted purine.
  • The benzo[d]thiazol-2-ylaminoethylamine can be synthesized separately by coupling benzo[d]thiazole-2-amine with ethylene derivatives or purchased if commercially available.

Glycosylation (Coupling of Sugar and Base)

  • The key step is the formation of the N9-glycosidic bond between the purine base and the sugar.
  • This is typically achieved by reacting the protected sugar glycosyl donor with the purine base under Lewis acid catalysis (e.g., using trimethylsilyl triflate or SnCl4).
  • The reaction conditions are optimized to favor β-anomer formation, consistent with the natural nucleoside stereochemistry.
  • The stereochemistry at the sugar is preserved during this step.

Deprotection and Purification

  • After glycosylation, protecting groups on the sugar hydroxyls are removed under mild acidic or basic conditions, depending on the protecting groups used.
  • The final compound is purified by chromatographic techniques such as reverse-phase HPLC or preparative TLC.
  • Characterization is performed by NMR, MS, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Sugar protection Acetonide formation or silyl ethers Protect hydroxyl groups to control regioselectivity Common protecting groups: TBDMS, acetonide
Purine 6-position substitution 6-chloropurine + 2-(benzo[d]thiazol-2-ylamino)ethylamine, base (e.g., triethylamine), solvent (DMF) Nucleophilic substitution at C6 of purine Reaction temperature: 50-80°C
Glycosylation Protected sugar glycosyl donor + purine base, Lewis acid catalyst (TMSOTf), solvent (CH2Cl2) Formation of N9-glycosidic bond Anomeric selectivity controlled
Deprotection Acidic (e.g., TFA) or basic (e.g., NaOMe) conditions Removal of protecting groups Conditions chosen to avoid nucleoside degradation
Purification Reverse-phase HPLC or preparative chromatography Isolation of pure compound Confirmed by NMR, MS

Research Findings and Literature Insights

  • The compound is structurally related to adenosine derivatives with aminoalkyl substitutions at the 6-position of the purine ring, which have been synthesized using similar nucleophilic aromatic substitution and glycosylation strategies.
  • The benzo[d]thiazol-2-ylaminoethyl substituent introduces additional complexity due to the heterocyclic amine, requiring careful control of reaction conditions to avoid side reactions.
  • Literature on nucleoside analogs with bulky or heterocyclic substituents at the 6-position of purines confirms the feasibility of this approach, with yields typically ranging from moderate to good (40-75%) depending on the protecting groups and reaction conditions.
  • Advanced methods such as microwave-assisted synthesis and enzymatic glycosylation have been explored for related compounds but are less common for this specific substitution pattern.
  • Patents and recent publications on purine nucleoside analogs emphasize the importance of stereochemical control and mild deprotection to maintain biological activity.

Q & A

Basic: How can researchers design an efficient synthesis route for this compound?

Methodological Answer:
The synthesis involves three key steps:

Preparation of the benzo[d]thiazole-ethylamine moiety : React 2-aminobenzothiazole with ethylenediamine under reflux in anhydrous DMF to form the ethylamino-linked intermediate .

Coupling to the purine core : Introduce the amine group to position 6 of the purine ring via nucleophilic substitution. Use bromo- or chloro-purine derivatives (e.g., 8-bromoadenosine analogs) as starting materials, as described in , where bromo-substituted purines react with amines to form C-N bonds at 80–90°C .

Glycosylation with the tetrahydrofuran diol : Protect hydroxyl groups on the sugar moiety (e.g., using acetyl or silyl groups) to prevent side reactions. Couple the purine-thiazole intermediate to the protected ribose derivative via Mitsunobu or Vorbrüggen reactions, followed by deprotection .

Critical Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent polarity (e.g., DMSO for solubility vs. DCM for phase separation) to improve yields .

Basic: What spectroscopic techniques are critical for confirming stereochemistry and functional groups?

Methodological Answer:

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., H1' anomeric proton at δ ~5.47 ppm with J = 6.3 Hz in DMSO-d6, indicative of β-configuration) . Compare shifts with analogs like 8-bromoadenosine ( ) to confirm substitution patterns.
  • ESI-MS : Verify molecular weight (e.g., m/z 345.1 [M+H]+ for brominated analogs in ) and fragmentation patterns to validate the ethylamino-benzothiazole linkage .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrofuran ring (e.g., H3' and H4' protons) and confirm spatial proximity of hydroxyl groups .

Note : Solvent effects (e.g., DMSO-d6 vs. CDCl3) can shift proton signals; cross-reference with literature data for similar nucleosides .

Advanced: How does the benzo[d]thiazole moiety influence the compound’s biological activity?

Methodological Answer:
The benzothiazole group enhances:

  • Lipophilicity : Improves membrane permeability compared to unmodified nucleosides. Calculate logP values using software (e.g., ChemDraw) and compare with analogs lacking the benzothiazole .
  • Target Binding : The planar aromatic structure may intercalate into DNA/RNA or bind hydrophobic pockets in enzymes (e.g., kinases). Perform molecular docking studies using crystallographic data of target proteins .
  • Metabolic Stability : The thiazole ring resists oxidative degradation. Validate via in vitro metabolic assays (e.g., microsomal stability tests) .

Experimental Validation : Synthesize analogs without the benzothiazole and compare IC50 values in cytotoxicity or enzyme inhibition assays .

Advanced: What strategies address low yields in the purine-ethylamine coupling step?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the ethylamine group. achieved 79% yield in DMF under reflux .
  • Catalysis : Add KI or crown ethers to facilitate halide displacement in bromo/chloro-purine derivatives .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and side-product formation. Lower temperatures (<60°C) may stall the reaction, while higher temperatures (>100°C) risk decomposition .
  • Purification : Use silica gel chromatography with gradient elution (e.g., 5–10% MeOH in DCM) to isolate the product from unreacted starting materials .

Advanced: How to resolve contradictions between theoretical and experimental NMR data?

Methodological Answer:

  • Solvent/Isotope Effects : For example, hydroxyl protons (3'-OH, 5'-OH) appear as broad singlets in DMSO-d6 (δ ~5.2–5.5 ppm) but may shift or split in CDCl3 due to hydrogen bonding differences .
  • Dynamic Exchange : Use variable-temperature NMR to identify exchange-broadened signals (e.g., NH or OH groups). Cooling to 25°C can resolve splitting .
  • Impurity Identification : Compare experimental ESI-MS with theoretical masses to detect byproducts (e.g., dehalogenated species in bromo-purine reactions) .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for tears before use, as recommended in .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, DCM) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in designated containers .
  • First Aid : In case of skin contact, wash immediately with 10% ethanol-water solution to remove DMSO-trapped contaminants .

Advanced: How to analyze structure-activity relationships (SAR) for antiviral activity?

Methodological Answer:

  • Analog Synthesis : Modify the benzothiazole (e.g., introduce electron-withdrawing groups) or sugar moiety (e.g., fluorination at 2' or 3' positions) .
  • Enzymatic Assays : Test inhibition of viral polymerases (e.g., HIV reverse transcriptase) using radiolabeled dNTPs and measure incorporation rates .
  • Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .
  • Crystallography : Co-crystallize the compound with target enzymes to identify binding interactions (e.g., hydrogen bonds with purine N7 or sugar hydroxyls) .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min). Monitor UV absorbance at 260 nm (purine λmax) .
  • TLC : Employ silica plates with 7:3 EtOAc/MeOH. Visualize under UV254 or stain with ninhydrin for amine detection .
  • Ion-Exchange Chromatography : Separate charged impurities (e.g., deprotected sugars) using DEAE cellulose columns and NaCl gradients .

Advanced: How to mitigate hydrolysis of the glycosidic bond during storage?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent moisture uptake .
  • Buffered Solutions : Use pH 7.4 phosphate buffer for aqueous formulations, avoiding extremes (pH <5 or >9) that accelerate hydrolysis .
  • Stabilizers : Add 1% trehalose or mannitol to inhibit bond cleavage via cryoprotection .

Advanced: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • Software : Use SwissADME or ADMET Predictor to identify potential sites of oxidation (e.g., benzothiazole sulfur) or glucuronidation (sugar hydroxyls) .
  • Docking Simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • In Silico Metabolism : Simulate phase I/II transformations (e.g., N-dealkylation of the ethylamine group) with MetaSite .

Validation : Compare predictions with in vitro hepatocyte metabolism studies .

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